Furo[3,4-b]pyrazine-5,7-dione

Catalog No.
S1895594
CAS No.
4744-50-7
M.F
C6H2N2O3
M. Wt
150.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[3,4-b]pyrazine-5,7-dione

CAS Number

4744-50-7

Product Name

Furo[3,4-b]pyrazine-5,7-dione

IUPAC Name

furo[3,4-b]pyrazine-5,7-dione

Molecular Formula

C6H2N2O3

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C6H2N2O3/c9-5-3-4(6(10)11-5)8-2-1-7-3/h1-2H

InChI Key

AWJWCTOOIBYHON-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=N1)C(=O)OC2=O

Canonical SMILES

C1=CN=C2C(=N1)C(=O)OC2=O

Furo[3,4-b]pyrazine-5,7-dione, also known as 2,3-pyrazinedicarboxylic anhydride, is an organic compound characterized by the molecular formula C6H2N2O3. This heterocyclic compound features both furan and pyrazine rings, contributing to its unique structural properties. The compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and materials science .

Currently, there is no scientific research available on the specific mechanism of action of furo[3,4-b]pyrazine-5,7-dione.

Due to the lack of extensive research on this compound, specific safety information regarding toxicity, flammability, or reactivity is not readily available. Standard laboratory safety protocols should be followed when handling any unknown compound [].

  • Oxidation: The compound can be oxidized to yield pyrazine-2,3-dicarboxylic acid. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions convert the anhydride into its corresponding diol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace one of the functional groups present in the molecule. Nucleophiles like amines, alcohols, and thiols are commonly employed under varying conditions .

Major Products Formed

  • From Oxidation: Pyrazine-2,3-dicarboxylic acid.
  • From Reduction: Pyrazine-2,3-diol.
  • From Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Furo[3,4-b]pyrazine-5,7-dione exhibits notable biological activity. It has been reported to interact with various molecular targets and pathways within biological systems. One significant area of interest is its ability to inhibit specific enzymes and proteins, which can lead to alterations in cellular processes. For instance, it may inhibit protein kinases that are crucial for cell signaling pathways. The precise molecular targets and pathways involved depend on the context of its application .

The synthesis of furo[3,4-b]pyrazine-5,7-dione can be accomplished through several methods:

  • Cyclization of Pyrazine-2,3-Dicarboxylic Acid: This method involves dehydrating conditions using agents such as acetic anhydride or phosphorus oxychloride under reflux conditions.
  • Industrial Production: In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability. The reaction conditions are optimized for high yields and purity through advanced purification techniques like crystallization and chromatography .

Furo[3,4-b]pyrazine-5,7-dione has a range of applications across different fields:

  • Medicinal Chemistry: The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases.
  • Material Science: Its unique structural properties lend themselves to potential applications in developing new materials with desirable characteristics.

Research indicates that furo[3,4-b]pyrazine-5,7-dione interacts with multiple biological targets. Studies have shown its potential for inhibiting protein kinases involved in critical signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications .

Similar Compounds

Furo[3,4-b]pyrazine-5,7-dione shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Pyrazine-2,3-dicarboxylic acidContains a pyrazine ringDirect oxidation product
Furan-2,3-dioneContains a furan ringDifferent heterocyclic structure
1H-Pyrazolo[3,4-b]quinolineContains both pyrazole and quinolineExhibits distinct biological activity
1H-Pyrazolo[4,3-e]pyridineIncorporates a pyridine ringVariability in reactivity

Furo[3,4-b]pyrazine-5,7-dione stands out due to its unique combination of both furan and pyrazine rings along with its specific reactivity patterns that differentiate it from these similar compounds .

The synthesis of Furo[3,4-b]pyrazine-5,7-dione, also known as 2,3-pyrazinedicarboxylic anhydride, primarily relies on classical cyclization methodologies utilizing pyrazinedicarboxylic acid precursors [1] . The most established and widely documented approach involves the intramolecular cyclization of pyrazine-2,3-dicarboxylic acid under dehydrating conditions to form the anhydride ring system .

Acetic Anhydride-Mediated Cyclization

The predominant classical method employs acetic anhydride as the dehydrating agent for the cyclization reaction [4]. Pyrazine-2,3-dicarboxylic acid is dissolved in acetic anhydride and subjected to reflux conditions, typically at temperatures ranging from 80°C to 100°C . The reaction mechanism involves the activation of the carboxylic acid groups by acetic anhydride, followed by intramolecular cyclization with simultaneous elimination of water [4]. This method consistently yields Furo[3,4-b]pyrazine-5,7-dione with good purity, achieving approximately 70% crystalline product yield .

The optimized procedure involves dissolving pyrazine-2,3-dicarboxylic acid (4.0 grams, 23.8 millimoles) in acetic anhydride (30 milliliters) and refluxing the reaction mixture for one hour [4]. Subsequently, the mixture is cooled to 0°C in an ice bath, and the obtained crystals of pyrazine-2,3-dicarboxylic anhydride are filtered off, providing a 70% yield [4].

Phosphorus Oxychloride-Mediated Dehydration

An alternative classical approach utilizes phosphorus oxychloride as the dehydrating agent . This method is particularly effective for heterocyclic carboxylic acids and operates through a different mechanistic pathway compared to acetic anhydride . The reaction is generally performed under reflux conditions at temperatures ranging from 80°C to 100°C in an inert atmosphere to prevent side reactions .

Phosphorus oxychloride converts the hydroxyl groups of the carboxylic acids into good leaving groups, facilitating the cyclization process [5]. The reaction proceeds via an elimination mechanism where phosphorus oxychloride activates the carboxyl groups for intramolecular attack, leading to anhydride formation [5] [6].

Phosphorus Pentoxide-Catalyzed Dehydration

Phosphorus pentoxide represents another classical dehydrating agent employed for the synthesis of Furo[3,4-b]pyrazine-5,7-dione [7] [8]. This highly hygroscopic compound serves as a powerful dehydrating agent capable of removing water molecules from organic compounds [8] [9]. The hydrolysis of phosphorus pentoxide is highly exothermic, releasing sufficient energy to drive the dehydration reaction forward [9].

The reaction mechanism involves the interaction of phosphorus pentoxide with the carboxylic acid groups, leading to the formation of phosphoric acid as a byproduct while simultaneously promoting cyclization [6]. Certain dicarboxylic acids can undergo dehydration upon heating, and cyclic acid anhydrides composed of five and six-membered rings demonstrate considerable stability [6].

Modern Catalytic Approaches for Annulation Reactions

Contemporary synthetic methodologies for Furo[3,4-b]pyrazine-5,7-dione have evolved to incorporate advanced catalytic systems that enhance reaction efficiency, selectivity, and environmental sustainability [10] [11] [12].

Metalloradical Catalysis Systems

Modern catalytic approaches have employed metalloradical catalysis for the construction of heterocyclic frameworks [13]. Cobalt-based metalloradical catalysts, particularly cobalt(II) complexes of amidoporphyrins, have demonstrated effectiveness in catalyzing cyclization reactions of alkynes with diazocarbonyls [13]. These catalytic systems operate at elevated temperatures, typically around 80°C, and provide excellent regioselectivity for the formation of substituted heterocycles [13].

The metalloradical cyclization mechanism involves consecutive radical addition processes followed by radical substitution, ultimately leading to the formation of the desired heterocyclic products [13]. This approach offers advantages in terms of functional group tolerance and can accommodate a wide range of substrate variations [13].

Manganese-Catalyzed Dehydrogenative Coupling

Base-metal catalyzed dehydrogenative coupling reactions have emerged as sustainable alternatives for heterocycle synthesis [10] [12]. Manganese complexes, particularly those based on acridine ligands, have shown remarkable efficiency in catalyzing dehydrogenative self-coupling reactions to form pyrazine derivatives [10] [12].

These catalytic systems operate under acceptorless conditions, generating hydrogen gas and water as the only byproducts, making the synthetic methods atom-economical and environmentally benign [12]. The reaction typically proceeds via alcohol dehydrogenation followed by coupling with amines, providing a sustainable route to heterocyclic compounds [12].

Gold-Catalyzed Annulation Reactions

Gold(I) complexes have demonstrated exceptional catalytic activity for the annulation of propargyl amines with aldehydes [14]. The catalytic system employs gold(I) complexes such as Au(PPh₂Cy)Cl, which facilitate the formation of pyrazine rings through a cascade mechanism involving aldol addition and subsequent intramolecular hydroamination [14].

The reaction conditions are optimized to achieve quantitative yields, typically operating at 60°C in acetonitrile as the solvent [14]. The gold-catalyzed approach offers advantages in terms of mild reaction conditions and high product selectivity [14].

Copper-Catalyzed Heterocycle Formation

Copper-based catalytic systems, particularly those employing unsymmetrical triazolyl-naphthyridinyl-pyridine copper complexes, have shown promise for the synthesis of pyrazine derivatives [11]. These catalytic systems operate under optimized conditions using cesium carbonate as the base and xylene as the solvent at 140°C [11].

Catalyst TypeTemperature (°C)SolventBaseYield (%)
Cu-TNP Complex140XyleneCs₂CO₃97
Cu-TNP Complex140TolueneCs₂CO₃79
Cu-TNP Complex140DMFCs₂CO₃61

The copper-catalyzed approach provides excellent yields under optimized conditions and demonstrates broad substrate scope [11].

Solvent Systems and Reaction Optimization Strategies

The selection of appropriate solvent systems and optimization of reaction parameters are crucial factors influencing the efficiency and selectivity of Furo[3,4-b]pyrazine-5,7-dione synthesis [15] [16] [17].

Conventional Solvent Systems

Traditional solvent systems for the synthesis of Furo[3,4-b]pyrazine-5,7-dione primarily involve polar aprotic solvents that facilitate the cyclization process [4] [18]. Tetrahydrofuran has been extensively employed as a solvent for the dissolution of pyrazine-2,3-dicarboxylic anhydride in subsequent derivatization reactions [4].

The selection of tetrahydrofuran provides several advantages, including good solubility for both starting materials and products, chemical stability under reaction conditions, and ease of removal during product isolation [4]. The reaction typically involves dissolving pyrazine-2,3-dicarboxylic anhydride (1.0 gram, 6.7 millimoles) in tetrahydrofuran (40 milliliters) followed by addition of the corresponding nucleophile [4].

Green Solvent Alternatives

Recent developments in sustainable chemistry have led to the exploration of environmentally benign solvent systems [15] [16]. Deep eutectic solvents based on choline chloride have emerged as green alternatives for the preparation of pyrazine derivatives [15]. These solvent systems function both as solvents and catalysts, providing dual functionality in the synthetic process [15].

Tertiary-amyl alcohol has demonstrated superior performance as a green solvent for enzymatic synthesis of pyrazine derivatives [16]. Comparative studies have shown that tertiary-amyl alcohol provides higher product yields compared to conventional organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane [16].

SolventLog P ValueProduct Yield (%)Environmental Impact
tert-Amyl alcohol1.0985Low
Ethanol-0.3165Moderate
Acetonitrile-0.3445High
Dichloromethane1.2535High

Solvent-Free Reaction Conditions

Microwave-assisted solvent-free conditions have gained attention as an environmentally sustainable approach for heterocycle synthesis [19]. These conditions eliminate the need for organic solvents while significantly reducing reaction times and improving product yields [19].

The solvent-free approach typically involves the direct mixing of reactants followed by microwave irradiation under controlled temperature and power conditions [19]. This methodology has demonstrated effectiveness for various heterocyclic syntheses, providing shorter reaction times and improved yields compared to conventional thermal heating methods [19].

Reaction Parameter Optimization

Systematic optimization of reaction parameters is essential for maximizing the efficiency of Furo[3,4-b]pyrazine-5,7-dione synthesis [20] [21]. Key parameters include reaction temperature, reaction time, reagent stoichiometry, and pH conditions [20] [21].

Temperature optimization studies have revealed that the optimal reaction temperature range is 150-160°C for maximum product yield [20]. Reaction time optimization indicates that 60 minutes provides the optimal balance between yield and reaction efficiency [20]. The carbon to nitrogen mole ratio significantly influences product distribution, with a 1:2 ratio providing optimal results [21].

Purification Techniques and Yield Maximization Protocols

The purification of Furo[3,4-b]pyrazine-5,7-dione and related compounds requires specialized techniques due to the unique physicochemical properties of these heterocyclic systems [22] [23] [24].

Chromatographic Separation Methods

Silica gel chromatography represents the primary method for purifying pyrazine derivatives [22] [25] [24]. The purification process typically employs normal-phase flash chromatography with silica as the stationary phase and binary mixtures of hydrocarbon solvents with ethyl acetate as the mobile phase [25].

Optimized chromatographic conditions utilize a mixture of 90:10 hexane to ethyl acetate as the eluting solvent, which provides effective separation of pyrazines based on their total alkyl substituent content [24]. The silica gel effectively retains undesirable impurities such as imidazole derivatives while allowing the desired pyrazine compounds to elute [24].

Standard flash silica with a nominal surface area of 500 square meters per gram and porosity of 60 Angstroms may not always provide sufficient separation for closely related pyrazine derivatives [22]. Enhanced separation can be achieved using specialized silica gel formulations with improved resolution capabilities [22].

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction serves as an essential purification step for isolating pyrazine compounds from reaction mixtures [23] [24]. Effective extraction requires multiple extraction steps with fresh solvent to achieve complete recovery of the desired products [24].

Hexane extraction provides selective isolation of pyrazine compounds without co-extracting imidazole derivatives [24]. However, when methyl tertiary-butyl ether or ethyl acetate is employed as the extraction solvent, 4-methyl imidazole may be co-extracted, necessitating additional purification steps [24].

The extraction efficiency can be optimized by adjusting the pH of the aqueous phase and employing multiple extraction cycles [23] [4]. For pyrazine-2,3-dicarboxylic acid derivatives, the addition of saturated sodium bicarbonate solution to pH 6 facilitates crystallization of the desired products [4].

Recrystallization Optimization

Recrystallization remains a fundamental technique for achieving high purity in Furo[3,4-b]pyrazine-5,7-dione preparations [26] [27] [28]. The selection of appropriate recrystallization solvents is crucial for achieving optimal purity and yield [28] [29].

The ideal recrystallization solvent should provide moderate solubility, being sufficient to dissolve the compound at elevated temperature while allowing crystallization upon cooling [28]. Solvent mixtures often provide superior results compared to single solvents, allowing fine-tuning of the dissolution characteristics [28].

For pyrazine derivatives, common recrystallization solvents include methanol, ethanol, and mixed solvent systems such as ethanol-water combinations [26] [28]. The recrystallization process involves dissolving the impure solid in the minimum amount of hot solvent, followed by controlled cooling to promote selective crystallization [29].

Advanced Purification Strategies

High-performance liquid chromatography provides an analytical and preparative tool for achieving high-purity pyrazine derivatives [30] [31]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modifiers enables effective separation and purification [30] [31].

The chromatographic method is scalable and suitable for both analytical determinations and preparative isolations [30]. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to ensure compatibility [30].

Distillation techniques offer an alternative purification approach, particularly effective for separating pyrazine compounds from higher-boiling impurities [23] [24]. Distillation of the aqueous reaction mixture isolates the volatile pyrazine compounds while leaving undesirable imidazoles in the undistilled portion [24].

Purification MethodPurity Achieved (%)Yield Recovery (%)Application Scale
Silica Gel Chromatography95-9880-90Laboratory
Recrystallization98-9970-85Laboratory/Industrial
HPLC Purification>9985-95Analytical/Preparative
Distillation90-9575-85Industrial

X-ray Diffraction Studies of Molecular Geometry

Furo[3,4-b]pyrazine-5,7-dione, systematically known as 2,3-pyrazinedicarboxylic anhydride, represents a bicyclic heterocyclic compound with the molecular formula C₆H₂N₂O₃ and molecular weight of 150.09 g/mol [1] [2] [3]. While specific single-crystal X-ray diffraction data for this compound were not extensively documented in the literature search, comprehensive analysis of related pyrazine and anhydride structures provides valuable insights into its expected molecular geometry.

The compound exhibits a fused ring system comprising a pyrazine ring (six-membered) connected to a furan ring (five-membered) through an anhydride linkage [1]. Based on spectroscopic evidence and computational studies, the molecule demonstrates significant planarity with minimal deviation from the ideal planar geometry [5]. The root-mean-square deviation from planarity for similar pyrazolo[3,4-b]pyrazine systems has been reported at approximately 0.024 Å, indicating highly planar molecular architecture [5].

Key Geometric Parameters

Analysis of structurally related compounds reveals characteristic bond lengths and angles that can be extrapolated to Furo[3,4-b]pyrazine-5,7-dione:

Bond TypeExpected Length (Å)Typical Range
C=O (carbonyl in anhydride)1.195-1.210±0.015
C-O (anhydride bridge)1.380-1.400±0.020
C-N (pyrazine ring)1.314-1.360±0.025
C-C (pyrazine ring)1.378-1.426±0.030
C-C (furan ring)1.350-1.400±0.025

The carbonyl groups in the anhydride functionality exhibit typical double bond character with bond lengths ranging from 1.195 to 1.210 Å, consistent with other cyclic anhydride structures [6] [7]. The anhydride bridge demonstrates single bond character with C-O bond lengths between 1.380 and 1.400 Å, facilitating the ring fusion between the pyrazine and furan moieties [8] [9].

Ring System Analysis

The pyrazine ring maintains aromatic character with delocalized π-electron density across the nitrogen-containing heterocycle [10] [11]. Dihedral angles between ring systems in related compounds typically range from 0° to 10°, indicating near-planar molecular geometry [10] [12]. The nearly planar pyrazine rings show maximum deviations of approximately 0.027 Å from the mean plane, confirming the rigid aromatic structure [10].

The molecular planarity is further stabilized by the extended conjugation through the fused ring system, which contributes to the electronic properties and crystal packing behavior [13] [14]. The compound crystallizes as a white to light brown crystalline powder with a melting point of 210°C (with decomposition), indicating thermal stability of the molecular framework [8] [15] [9].

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of Furo[3,4-b]pyrazine-5,7-dione requires careful consideration, although direct experimental evidence for alternative tautomeric forms is limited in the available literature. The compound exists predominantly in its anhydride form under standard conditions, with no observed tautomeric equilibrium [16] [17] [18].

Primary Tautomeric Form

The most stable configuration corresponds to the cyclic anhydride structure with the molecular formula C₆H₂N₂O₃ [1] [2]. This form features:

  • Fused furan-pyrazine ring system with two carbonyl groups
  • Complete aromaticity in the pyrazine ring
  • Stable anhydride linkage preventing enolization
  • No exchangeable protons that would facilitate tautomerism

Theoretical Tautomeric Considerations

While experimental evidence for alternative tautomeric forms is absent, theoretical considerations based on related pyrazine derivatives suggest potential pathways:

Tautomeric FormStabilityEnergy Difference (kcal/mol)Likelihood
Primary Anhydride FormMost stable0 (reference)Observed
Hypothetical Enol FormLess stable>20 (estimated)Not observed
Ring-opened FormUnstable>30 (estimated)Not observed

The absence of N-H bonds in the pyrazine ring and the stable anhydride functionality effectively preclude tautomeric interconversion under normal conditions [16] [19]. Computational studies on related pyrazine systems indicate that tautomeric energy differences typically range from 5-30 kcal/mol, with electron-withdrawing groups (such as the anhydride functionality) stabilizing the primary form [16].

Comparative Analysis with Related Systems

Studies on structurally similar compounds provide context for understanding tautomeric stability:

  • Pyrazole derivatives exhibit significant tautomeric behavior due to N-H proton mobility [16] [18]
  • Pyrazine-2,3-dicarboxylic acid shows stable carboxylic acid forms without tautomerism [20] [21]
  • Related furan-containing systems maintain stable ring structures [22] [23]

The comparative analysis confirms that Furo[3,4-b]pyrazine-5,7-dione exists as a single, well-defined tautomeric form under standard conditions, with the anhydride structure providing exceptional stability against tautomeric rearrangement.

Intermolecular Interactions in Solid-State Configurations

The crystal packing of Furo[3,4-b]pyrazine-5,7-dione is governed by multiple types of intermolecular interactions that contribute to the overall stability and arrangement of molecules in the solid state. While specific crystallographic data for this compound are limited, analysis of related heterocyclic anhydrides and pyrazine derivatives provides comprehensive insights into the expected intermolecular interaction patterns [24] [6] [7].

π-π Stacking Interactions

The planar aromatic nature of the fused pyrazine-furan system facilitates significant π-π stacking interactions between adjacent molecules [25] [10] [5]. These interactions typically occur at centroid-to-centroid distances of 3.4-3.8 Å, as observed in related pyrazine derivatives [25] [10]. The nearly planar molecular geometry (maximum deviation of 0.027 Å from planarity) promotes efficient π-π overlap, contributing 2-5 kcal/mol to the lattice stabilization energy [10] [5].

Dipole-Dipole Interactions

The anhydride functionality introduces strong dipolar character through the two carbonyl groups, leading to characteristic C=O···C=O dipole-dipole interactions [6] [26]. These interactions are particularly significant in anhydride crystal structures, with typical C···O distances ranging from 3.0-3.5 Å and contributing 3-8 kcal/mol to the crystal stability [6] [7]. The columnar packing patterns observed in related tetrahydrophthalic anhydrides suggest similar arrangements for Furo[3,4-b]pyrazine-5,7-dione [6] [27].

Hydrogen Bonding Networks

Despite the absence of traditional hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonding interactions play crucial roles in crystal stabilization [28] [29] [24]. Analysis of related compounds reveals:

Interaction TypeDistance Range (Å)Angle Range (°)Contribution (kcal/mol)
C-H···O2.4-2.8140-1801-3
C-H···N2.5-2.9150-1701-3
C-H···π2.8-3.2120-1600.5-2

These weak hydrogen bonds form extended networks that link molecules into chains or sheets, contributing to the overall crystal architecture [24] [5] [7].

Electrostatic and Van der Waals Contributions

The electron-deficient nature of the pyrazine ring and electron-rich anhydride oxygens create favorable electrostatic interactions between neighboring molecules [28] [24]. Van der Waals forces, while individually weak (0.5-2 kcal/mol), provide significant cumulative stabilization across the entire crystal lattice [7].

Crystal Packing Implications

The combination of these intermolecular interactions results in:

  • Three-dimensional network formation through multiple weak interactions [24] [7]
  • Efficient space filling with typical packing coefficients of 0.65-0.75 [6]
  • Thermal stability reflected in the high melting point (210°C with decomposition) [8] [15]
  • Columnar or layered structures similar to related anhydride compounds [6] [27]

The melting point of 210°C indicates substantial intermolecular interactions that require significant thermal energy to overcome, consistent with the multiple interaction types identified in the structural analysis [8] [15] [9]. The decomposition upon melting suggests that thermal energy disrupts not only intermolecular interactions but also intramolecular bonds, indicating the integrated nature of the molecular and crystal structure stability.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4744-50-7

Wikipedia

2,3-Pyrazinecarboxylic anhydride

Dates

Last modified: 08-16-2023

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